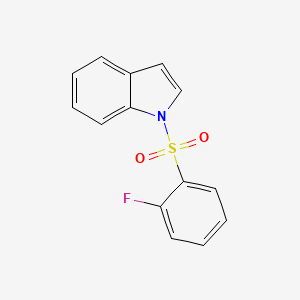
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Fluorophenyl)sulfonyl)-1H-indole is a chemical compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to an indole ring. The unique structure of 1-((2-Fluorophenyl)sulfonyl)-1H-indole makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Fluorophenyl)sulfonyl)-1H-indole typically involves the reaction of 2-fluorobenzenesulfonyl chloride with indole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base used can be triethylamine or pyridine, which helps in the deprotonation of the indole, facilitating the nucleophilic attack on the sulfonyl chloride.
Industrial Production Methods
Industrial production of 1-((2-Fluorophenyl)sulfonyl)-1H-indole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization or chromatography for purification. The choice of solvents and reagents would also be made considering cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Fluorophenyl)sulfonyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding indole derivative without the sulfonyl group.
Applications De Recherche Scientifique
1-((2-Fluorophenyl)sulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-((2-Fluorophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The indole ring can interact with various biological receptors, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Chlorophenyl)sulfonyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine.
1-((2-Bromophenyl)sulfonyl)-1H-indole: Contains a bromine atom instead of fluorine.
1-((2-Methylphenyl)sulfonyl)-1H-indole: Has a methyl group instead of fluorine.
Uniqueness
1-((2-Fluorophenyl)sulfonyl)-1H-indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
530116-14-4 |
|---|---|
Formule moléculaire |
C14H10FNO2S |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)sulfonylindole |
InChI |
InChI=1S/C14H10FNO2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H |
Clé InChI |
IRLBXZGSIMGUSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


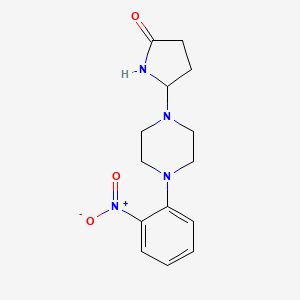
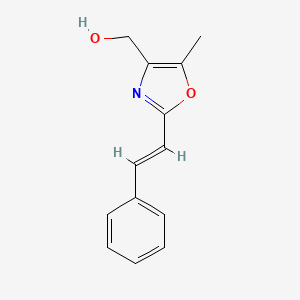
![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)

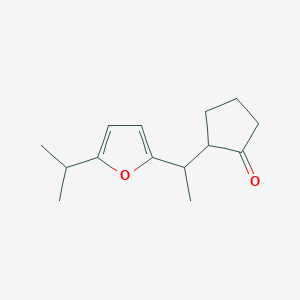

![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
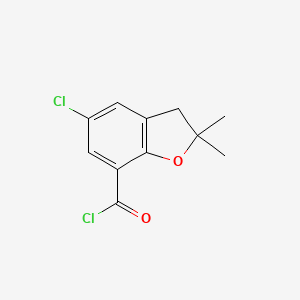
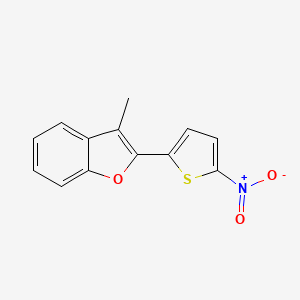


![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
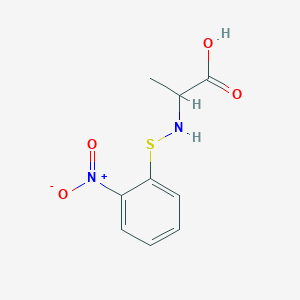
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
